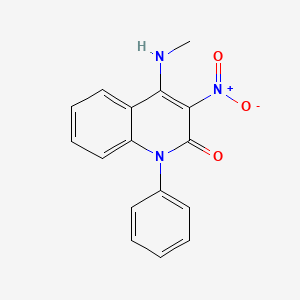

4-(methylamino)-3-nitro-1-phenylquinolin-2(1H)-one

Description

4-(Methylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a quinolin-2(1H)-one derivative characterized by a nitro group at position 3, a methylamino group at position 4, and a phenyl substituent at position 1. Quinolin-2(1H)-ones are heterocyclic compounds of significant pharmacological interest, with demonstrated antimicrobial, anticancer, and enzyme inhibitory activities .

Structure

3D Structure

Properties

IUPAC Name |

4-(methylamino)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-17-14-12-9-5-6-10-13(12)18(11-7-3-2-4-8-11)16(20)15(14)19(21)22/h2-10,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQACYXBWAPQUBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylamino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common synthetic route starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the methylation of the amino group at the 4-position. The reaction conditions often involve the use of strong acids, such as sulfuric acid, for nitration, and methylating agents, such as methyl iodide, for the methylation step.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(methylamino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Reduction: The compound can undergo reduction reactions to form different derivatives.

Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, such as bromine or chlorine, in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 4-(methylamino)-3-amino-1-phenylquinolin-2(1H)-one.

Reduction: Various reduced derivatives depending on the specific reducing agent used.

Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

4-(methylamino)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(methylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinolin-2(1H)-one Derivatives

Key Observations :

Key Insights :

- The target compound’s nitro and methylamino groups may confer unique reactivity or bioactivity. For instance, nitro groups in enhance electrophilicity, enabling nucleophilic substitution reactions.

Physicochemical and Electronic Properties

- Methylamino Group (Position 4): Moderately basic (pKa ~10), contributing to solubility in acidic environments. Contrasts with morpholinoethylamino (), which offers enhanced water solubility due to the morpholine ring.

- LogP Predictions : The phenyl group at position 1 and nitro substituent likely increase lipophilicity compared to 4-hydroxy analogs (e.g., 4A, LogP ~2.5 ).

Biological Activity

4-(Methylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step organic reactions. A common method starts with the nitration of 1-phenylquinolin-2(1H)-one, followed by methylation of the amino group. Reaction conditions often include strong acids for nitration and methylating agents like methyl iodide for subsequent steps.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit significant antimicrobial activity. In vitro studies have shown that this compound has potential as an antimicrobial agent against various bacterial strains. The mechanism may involve interference with bacterial cell wall synthesis or function.

Anticancer Activity

Numerous studies have explored the anticancer properties of quinoline derivatives. For instance, compounds similar to this compound have been evaluated for their ability to inhibit tumor cell proliferation. In one study, a related compound demonstrated a GI50 of 10 nM against leukemia cell lines, suggesting that structural modifications can enhance anticancer efficacy .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It acts as an antagonist at the glycine site of NMDA receptors, which are implicated in excitotoxicity and neurodegenerative diseases. In vivo studies showed that analogs of this compound provided protection against seizure-induced neuronal damage in animal models .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

Bioreduction: The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects.

Enzyme Interaction: The compound may modulate enzyme activity, influencing cellular pathways associated with apoptosis and proliferation.

Receptor Modulation: Its interaction with NMDA receptors suggests potential applications in treating neurodegenerative conditions through modulation of excitatory neurotransmission .

Comparative Analysis

A comparison with similar compounds reveals unique aspects of this compound:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(Dimethylamino)-3-nitro-1-phenylquinolin-2(1H)-one | Similar structure with dimethyl substitution | Lower binding affinity at NMDA receptor |

| 4-(Ethylamino)-3-nitro-1-phenylquinolin-2(1H)-one | Ethyl substitution at amino position | Enhanced antimicrobial properties |

| 4-(Methylamino)-3-nitro-1-(4-methylphenyl)quinolin-2(1H)-one | Methyl substitution on phenyl group | Increased anticancer activity |

The unique substitution pattern on the quinoline core significantly influences the biological properties, making it a valuable candidate for further research in medicinal chemistry .

Case Studies

Several case studies highlight the efficacy of quinoline derivatives in clinical settings:

- Anticancer Studies: A series of quinoline derivatives were tested against various cancer cell lines, revealing that modifications at the 4-position significantly enhanced cytotoxicity.

- Neuroprotection: In an animal model for epilepsy, compounds similar to this compound showed reduced seizure frequency and severity, indicating potential therapeutic applications in epilepsy management .

Q & A

Q. What are the standard synthetic routes for 4-(methylamino)-3-nitro-1-phenylquinolin-2(1H)-one?

Methodological Answer: The synthesis of quinolin-2(1H)-one derivatives typically involves multi-step reactions. A plausible route includes:

- Step 1 : Formation of the quinolinone core via thermal condensation of a malonate ester (e.g., diethyl phenylmalonate) with a substituted aniline (e.g., N-methylaniline) at 200–290°C, as demonstrated for similar compounds .

- Step 2 : Nitration at the 3-position using a nitrating agent (e.g., HNO₃/H₂SO₄).

- Step 3 : Introduction of the methylamino group via nucleophilic substitution, potentially using methylamine under controlled conditions.

Key optimization steps include solvent selection (e.g., ethanol for crystallization) and purification via column chromatography. Yields can vary (64–93%) depending on reaction conditions .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify functional groups such as C=O (1630–1680 cm⁻¹), NO₂ (1520–1350 cm⁻¹), and N-H stretches (3200–3400 cm⁻¹) .

- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.5 ppm), methylamino protons (δ 2.5–3.0 ppm), and nitro group effects on neighboring protons .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve hydrogen-bonding patterns (e.g., O–H⋯O interactions) and confirm molecular packing . ORTEP-III can generate 3D structural visualizations .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield under varying reaction conditions?

Methodological Answer:

- Temperature Control : Microwave irradiation (e.g., 150–200°C) reduces reaction time compared to traditional thermal methods (e.g., 290°C for 4.5 hours), improving yield and purity .

- Catalyst Screening : Explore Lewis acids (e.g., AlCl₃) for nitration efficiency or phase-transfer catalysts for nucleophilic substitution steps.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may enhance nitro-group introduction, while ethanol/water mixtures improve crystallization .

Data contradictions (e.g., yield disparities) should be analyzed via reproducibility studies and statistical tools like Design of Experiments (DoE) .

Q. What strategies are employed to determine crystal structure and intermolecular interactions?

Methodological Answer:

- Data Collection : Use high-resolution single-crystal X-ray diffraction (SCXRD) with synchrotron radiation for accurate bond-length measurements.

- Hydrogen Bonding Analysis : Identify O–H⋯O or N–H⋯O interactions using SHELXL refinement. For example, intermolecular chains along the b-axis in similar quinolinones stabilize the crystal lattice .

- Twinned Data Handling : SHELXE can resolve twinning issues in macromolecular crystals, while SHELXPRO interfaces with refinement software for error correction .

Q. How is the anticancer activity of this compound evaluated in vitro, and what methodological considerations are critical?

Methodological Answer:

- Cell Line Selection : Use MDA-MB-231 (breast cancer) or similar lines, ensuring consistency in passage number and culture conditions .

- MTT Assay Protocol :

- Seed cells at 1×10⁴ cells/well in 96-well plates.

- Treat with compound concentrations (1–100 µM) for 48–72 hours.

- Measure optical density (OD) at 570 nm post-formazan dissolution.

- Data Interpretation : Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Validate results with positive controls (e.g., doxorubicin) and triplicate experiments to address variability .

Q. How can conflicting data from different studies regarding physicochemical properties be analyzed and resolved?

Methodological Answer:

- Melting Point Discrepancies : Differences (e.g., 222–226°C vs. 223–225°C) may arise from crystallization solvents (ethanol vs. toluene) or impurities. Re-crystallize under standardized conditions and compare DSC/TGA profiles .

- Spectral Variations : NMR shifts due to solvent (CDCl₃ vs. DMSO-d₆) or pH effects require calibration with internal standards (e.g., TMS). Computational tools (e.g., DFT in Gaussian) can predict and validate spectral data .

- Biological Activity : Address variability via strict adherence to assay protocols (e.g., cell passage number, serum concentration) and use of reference standards .

Q. What computational methods are suitable for studying the electronic properties and structure-activity relationships (SAR) of this compound?

Methodological Answer:

- DFT Calculations : Use B3LYP/6-31G(d,p) basis sets to map electron density distributions, HOMO-LUMO gaps, and nitro-group effects on reactivity .

- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., topoisomerase II). Validate with MD simulations (e.g., GROMACS) to assess binding stability .

- SAR Studies : Systematically modify substituents (e.g., nitro to cyano) and correlate with bioactivity data to identify pharmacophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.